RuPhos

Catalog No.
S735441
CAS No.
787618-22-8
M.F
C30H43O2P
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RuPhos

CAS Number

787618-22-8

Product Name

RuPhos

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane

Molecular Formula

C30H43O2P

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C30H43O2P/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-25H,5-10,14-17H2,1-4H3

InChI Key

MXFYYFVVIIWKFE-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Synonyms

[2’,6’-bis(1-Methylethoxy)[1,1’-biphenyl]-2-yl]dicyclohexyl-phosphine; 2-(Dicyclohexylphosphino)-2’,6’-isopropoxybiphenyl; RuPhos

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

RuPhos, or 2-dicyclohexylphosphanyl-2′,6′-diisopropoxybiphenyl, is a bidentate phosphine ligand widely recognized for its significant role in palladium-catalyzed cross-coupling reactions. The compound features a unique steric and electronic profile that enhances its effectiveness in facilitating various organic transformations, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. RuPhos crystallizes in a triclinic structure, showcasing two independent molecules per unit cell without any lattice solvent, which is crucial for understanding its coordination properties with metal centers .

RuPhos acts as a ligand, binding to a metal center in a catalyst complex. The bulky groups around the phosphorus atom create a specific reaction environment around the metal center. This environment influences how reactant molecules interact with the catalyst, ultimately affecting the reaction rate and selectivity [2]. For instance, RuPhos-based catalysts are often used in hydrogenation reactions, where the bulky groups can influence the orientation of reactant molecules, promoting desired reaction pathways [3].

RuPhos is considered a relatively safe compound (1: ). However, as with any laboratory chemical, it's important to follow proper handling procedures to minimize risk. Safety data sheets (SDS) provide detailed information on specific hazards and handling recommendations. Consult the SDS from a reputable supplier before handling RuPhos.

RuPhos is primarily utilized in several key palladium-catalyzed reactions:

  • Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. RuPhos has demonstrated high efficiency with sterically hindered substrates .
  • Buchwald–Hartwig Amination: In this reaction, RuPhos facilitates the coupling of amines with aryl halides, particularly effective for secondary amines due to its steric properties .
  • Negishi Cross-Coupling: RuPhos also plays a role in coupling reactions involving organozinc reagents and aryl halides, showcasing its versatility in synthetic applications .

The synthesis of RuPhos involves several steps:

  • Preparation of Dicyclohexylphosphine: This precursor is synthesized through the reaction of phosphorus trichloride with dicyclohexylamine.
  • Formation of Biphenyl Framework: The biphenyl component is typically prepared via Suzuki coupling or other aromatic coupling methods.
  • Final Coupling: The final step involves the reaction of dicyclohexylphosphine with the biphenyl derivative under controlled conditions to yield RuPhos.

This multi-step synthesis allows for the fine-tuning of the ligand's steric and electronic properties, making it suitable for specific catalytic applications .

RuPhos finds extensive use in:

  • Organic Synthesis: It serves as a key ligand in various cross-coupling reactions, enabling the synthesis of complex organic molecules.
  • Material Science: RuPhos is employed in the development of advanced materials such as polymers and copolymers due to its catalytic properties .
  • Drug Discovery: Its ability to facilitate the formation of carbon-nitrogen bonds makes it valuable in synthesizing pharmaceutical compounds .

Studies have shown that RuPhos interacts effectively with palladium centers, influencing the rate-limiting steps in catalysis. For instance, comparative studies between RuPhos and other ligands like BrettPhos have highlighted differences in catalytic activity based on their steric profiles. Such studies are crucial for optimizing reaction conditions and improving yields in synthetic methodologies .

RuPhos is part of a broader class of phosphine ligands used in catalysis. Here are some similar compounds:

CompoundStructure TypeNotable ReactionsUnique Features
BrettPhosBidentate phosphineBuchwald–Hartwig aminationHigher activity with primary amines
PPh₃Monodentate phosphineVarious cross-coupling reactionsWidely used but less selective than RuPhos
JohnPhosBidentate phosphineSuzuki–Miyaura cross-couplingsEffective for aryl halides

RuPhos stands out due to its ability to efficiently catalyze reactions involving sterically hindered substrates, making it particularly valuable for complex organic syntheses where traditional ligands may fail . Its unique steric and electronic characteristics allow it to selectively facilitate challenging transformations that are critical in modern organic chemistry.

XLogP3

8.3

UNII

X3474RY19E

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (89.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (10.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H413 (89.36%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

787618-22-8

Wikipedia

2-(dicyclohexylphosphino)-2',6'-isopropoxybiphenyl

Dates

Modify: 2023-08-15
Qin et al. Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. Nature Chemistry, doi: 10.1038/nchem.2173, published online 2 February 2015 http://www.nature.com/nchem

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